![molecular formula C22H20N2O4 B14368570 6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione CAS No. 93397-92-3](/img/structure/B14368570.png)
6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione is a complex organic compound belonging to the phenoxazine family Phenoxazines are heterocyclic compounds characterized by an oxazine ring fused to two benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with ortho-aminophenol, followed by cyclization and acetylation reactions. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
化学反应分析
Types of Reactions
6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenoxazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various substituted phenoxazines, quinones, and hydroquinones, each with distinct chemical and physical properties.
科学研究应用
6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in cellular studies.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of 6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione involves its interaction with cellular components at the molecular level. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects. The molecular targets include DNA, enzymes involved in replication, and cellular membranes.
相似化合物的比较
Similar Compounds
Nile Red: A benzo[a]phenoxazine dye used for staining cellular membranes and lipid droplets.
Phenothiazine: A structurally similar compound with applications in antipsychotic medications and as a dye.
Phenazine: Another nitrogen-containing heterocyclic compound with antimicrobial and anticancer properties.
Uniqueness
6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione stands out due to its specific functional groups, which impart unique chemical reactivity and biological activity. Its acetyl and diethylamino groups enhance its solubility and interaction with biological molecules, making it a versatile compound for various applications.
属性
CAS 编号 |
93397-92-3 |
|---|---|
分子式 |
C22H20N2O4 |
分子量 |
376.4 g/mol |
IUPAC 名称 |
6-acetyl-9-(diethylamino)-3-hydroxybenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C22H20N2O4/c1-4-24(5-2)13-6-9-17-18(10-13)28-22-19(12(3)25)21(27)16-11-14(26)7-8-15(16)20(22)23-17/h6-11,26H,4-5H2,1-3H3 |
InChI 键 |
LRSLVVJQVMPFDR-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C4=C(C=C(C=C4)O)C(=O)C(=C3O2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


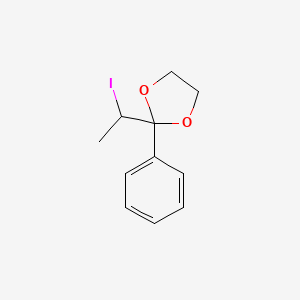
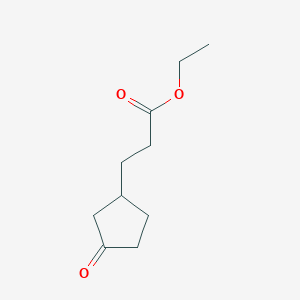
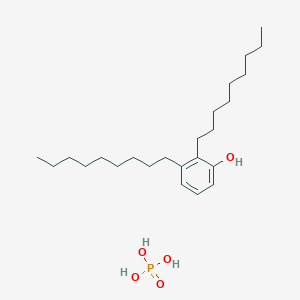
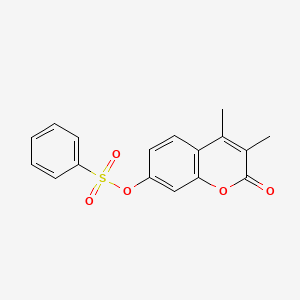
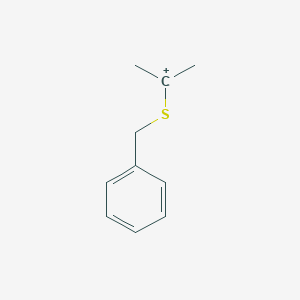
![Undecanoicacid, 11-[(2-iodoacetyl)amino]-](/img/structure/B14368530.png)
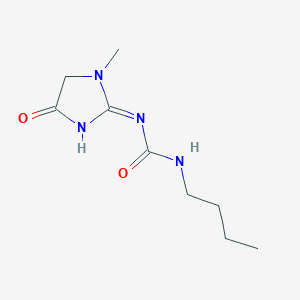
![N-(4-Cyanophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14368543.png)
![6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14368552.png)
![4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14368555.png)
![Diethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B14368557.png)
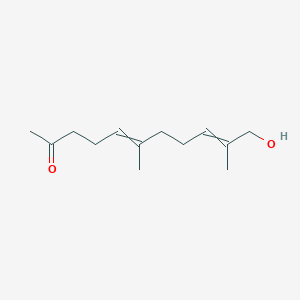
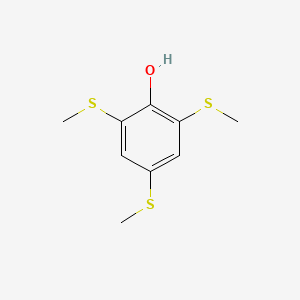
![Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate](/img/structure/B14368581.png)
